molecular formula C21H22N6O2 B11235513 2-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B11235513
M. Wt: 390.4 g/mol
InChI Key: AYGIXMZCSZVRNG-UHFFFAOYSA-N
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Description

2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .

Scientific Research Applications

2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: This compound has shown potential as an anticancer agent by inhibiting specific enzymes involved in cell proliferation.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C21H22N6O2/c1-2-29-17-10-8-15(9-11-17)24-19-18-14-23-27(16-6-4-3-5-7-16)20(18)26-21(25-19)22-12-13-28/h3-11,14,28H,2,12-13H2,1H3,(H2,22,24,25,26)

InChI Key

AYGIXMZCSZVRNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4

Origin of Product

United States

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